molecular formula C19H15N5S2 B13364629 3-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole

3-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole

Cat. No.: B13364629
M. Wt: 377.5 g/mol
InChI Key: XDXUFWAGYDMOBK-UHFFFAOYSA-N
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Description

Benzyl [6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a complex organic compound that features a unique combination of indole, triazole, and thiadiazole moieties. These structural components are known for their significant biological activities and are often found in various pharmacologically active compounds. The presence of these moieties in a single molecule makes benzyl [6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide a compound of interest in medicinal chemistry and drug development.

Chemical Reactions Analysis

Types of Reactions

Benzyl [6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid for cyclization, hydrogen peroxide for oxidation, and sodium borohydride for reduction . Reaction conditions typically involve refluxing the reaction mixture in solvents like methanol or toluene .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines .

Properties

Molecular Formula

C19H15N5S2

Molecular Weight

377.5 g/mol

IUPAC Name

3-(benzylsulfanylmethyl)-6-(1H-indol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H15N5S2/c1-2-6-13(7-3-1)11-25-12-17-21-22-19-24(17)23-18(26-19)15-10-20-16-9-5-4-8-14(15)16/h1-10,20H,11-12H2

InChI Key

XDXUFWAGYDMOBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC2=NN=C3N2N=C(S3)C4=CNC5=CC=CC=C54

Origin of Product

United States

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